Terazosin Dimer Impurity Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemistry: : In chemistry, Terazosin Dimer Impurity Dihydrochloride is used as a reference standard for the quality control of Terazosin .
Biology and Medicine: : In biological and medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of Terazosin and its impurities . It helps in understanding the metabolism and potential side effects of Terazosin .
Industry: : In the pharmaceutical industry, this compound is used in the development and quality control of Terazosin-based medications .
Mechanism of Action
Target of Action
Terazosin Dimer Impurity Dihydrochloride, a dimer of Terazosin, is an impurity of Terazosin . Terazosin is a quinazoline derivative and a competitive and orally active α1-adrenoceptor antagonist . The primary targets of Terazosin are the α1-adrenoceptors . These receptors play a crucial role in the regulation of blood pressure and urinary flow .
Mode of Action
It works by inhibiting these α1-adrenoceptors, which results in the relaxation of smooth muscle in blood vessels and the prostate . This action lowers blood pressure and improves urinary flow .
Biochemical Pathways
The biochemical pathways affected by Terazosin involve the α1-adrenoceptors located in the smooth muscle of blood vessels and the prostate . By blocking these receptors, Terazosin interferes with the normal contraction of these muscles, leading to their relaxation. This effect can lead to a decrease in blood pressure and an improvement in symptoms of benign prostatic hyperplasia.
Pharmacokinetics
Terazosin, the parent compound, is known to be rapidly and completely absorbed, metabolized in the liver, and excreted in feces and urine .
Result of Action
The inhibition of α1-adrenoceptors by Terazosin leads to the relaxation of smooth muscle in blood vessels and the prostate . This results in lowered blood pressure and improved urinary flow , which can be beneficial in the management of hypertension and symptomatic benign prostatic hyperplasia .
Biochemical Analysis
Biochemical Properties
Terazosin Dimer Impurity Dihydrochloride, like Terazosin, is a competitive and orally active α1-adrenoceptor antagonist . This means it binds to α1-adrenoceptors, blocking the action of adrenaline and resulting in relaxation of smooth muscle in blood vessels and the prostate .
Cellular Effects
The primary cellular effect of this compound is the relaxation of smooth muscle in blood vessels and the prostate . This is achieved by blocking the action of adrenaline on α1-adrenoceptors .
Molecular Mechanism
The molecular mechanism of action of this compound involves the competitive inhibition of α1-adrenoceptors . By binding to these receptors, it prevents adrenaline from exerting its effects, leading to relaxation of smooth muscle in blood vessels and the prostate .
Temporal Effects in Laboratory Settings
It is known that Terazosin may cause dizziness or fainting, especially when first started or when restarting the medication .
Dosage Effects in Animal Models
It is known that the initial dose for Terazosin, the parent compound, is typically 1 mg orally once a day at bedtime .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Terazosin Dimer Impurity Dihydrochloride involves the reaction of 2-chloro-6,7-dimethoxyquinazoline-4-amino with piperazine in the presence of isoamyl alcohol as a solvent . The purification process is carried out using column chromatography .
Industrial Production Methods: : Industrial production methods for this compound are not extensively documented, but the synthesis and purification processes are similar to those used in laboratory settings, involving high-purity reagents and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions: : Terazosin Dimer Impurity Dihydrochloride undergoes various chemical reactions, including substitution reactions due to the presence of reactive functional groups .
Common Reagents and Conditions: : Common reagents used in these reactions include isoamyl alcohol, piperazine, and 2-chloro-6,7-dimethoxyquinazoline-4-amino . The reactions typically occur under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products Formed: : The major product formed from these reactions is this compound itself, along with other minor impurities that are separated during the purification process .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other alpha-1 adrenergic antagonists such as Doxazosin, Prazosin, and Alfuzosin .
Uniqueness: : Terazosin Dimer Impurity Dihydrochloride is unique due to its dimeric structure, which distinguishes it from other alpha-1 adrenergic antagonists . This structural difference may influence its pharmacokinetic and pharmacodynamic properties .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Terazosin Dimer Impurity Dihydrochloride involves the condensation of two molecules of Terazosin followed by reaction with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Terazosin", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of two molecules of Terazosin to form Terazosin dimer", "Step 2: Dissolve Terazosin dimer in water", "Step 3: Add hydrochloric acid to the solution", "Step 4: Stir the solution at room temperature for several hours", "Step 5: Filter the precipitate and wash with water", "Step 6: Dry the product under vacuum to obtain Terazosin Dimer Impurity Dihydrochloride" ] } | |
CAS No. |
1486464-41-8 |
Molecular Formula |
C24H30Cl2N8O4 |
Molecular Weight |
565.456 |
IUPAC Name |
2-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C24H28N8O4.2ClH/c1-33-17-9-13-15(11-19(17)35-3)27-23(29-21(13)25)31-5-7-32(8-6-31)24-28-16-12-20(36-4)18(34-2)10-14(16)22(26)30-24;;/h9-12H,5-8H2,1-4H3,(H2,25,27,29)(H2,26,28,30);2*1H |
InChI Key |
SDPHRGYPGDUGEQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C4=NC5=CC(=C(C=C5C(=N4)N)OC)OC)N)OC.Cl.Cl |
Synonyms |
2,2’-(1,4-Piperazinediyl)bis[6,7-dimethoxy-4-quinazolinamine] Dihydrochloride; USP Terazosin Related Compound C; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.